Fmoc-Lys-OH.TosOH
Description
Contextualization within Nα-Fluorenylmethoxycarbonyl (Fmoc) Chemistry
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that is central to one of the most widely used strategies in solid-phase peptide synthesis (SPPS). wikipedia.org Developed by Louis A. Carpino and Grace Y. Han in the 1970s, Fmoc chemistry offers a milder and more convenient alternative to traditional methods like the Boc/Benzyl (B1604629) approach. total-synthesis.comaltabioscience.com In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble resin support, which simplifies the purification process by allowing reagents and by-products to be removed by simple filtration and washing. oup.comlgcstandards.com
The core principle of Fmoc-based SPPS relies on the strategic use of orthogonal protecting groups. The Fmoc group temporarily masks the α-amino group of an amino acid. chempep.comfiveable.me This protection prevents unwanted side reactions and polymerization during the formation of a peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the growing peptide chain on the resin. altabioscience.comyoutube.com
A key advantage of the Fmoc group is its stability under acidic conditions, which allows for the use of acid-labile protecting groups on amino acid side chains. total-synthesis.comchempep.com The Fmoc group is selectively removed (deprotected) under mild basic conditions, typically using a solution of a secondary amine like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). lgcstandards.combiotage.com This deprotection step exposes the N-terminal amine of the resin-bound peptide, making it available for coupling with the next Fmoc-protected amino acid. uci.edu The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene byproduct released during Fmoc cleavage has a characteristic absorbance. wikipedia.orgyoutube.com This combination of mild cleavage conditions and straightforward monitoring has made Fmoc chemistry highly suitable for both manual and automated peptide synthesis, enabling the efficient construction of complex and sensitive peptides. altabioscience.comfiveable.me
Role of L-Lysine Derivatives in Peptide Synthesis and Chemical Biology Research
L-lysine is an essential α-amino acid characterized by an α-amino group, an α-carboxylic acid group, and a side chain containing a primary amine ((CH₂)₄NH₂). nih.gov This side-chain amine, or ε-amino group, gives lysine (B10760008) its basic and nucleophilic properties, making it a highly versatile component in protein structure and function. acs.org In chemical synthesis, the presence of two amino groups (α and ε) necessitates the use of protecting groups to achieve selective reactions.
Lysine derivatives are crucial building blocks in peptide synthesis and chemical biology. ebi.ac.ukchemimpex.com The ε-amino group can be selectively modified to introduce a wide range of functionalities, such as fluorescent labels, biotin (B1667282) tags, cross-linking agents, or drug molecules. lifetein.com This capability is fundamental for creating sophisticated research tools, including labeled peptides for binding studies, peptide-based therapeutics, and bioconjugates for targeted drug delivery. chemimpex.comconsensus.app For instance, derivatives like Nα-Fmoc-Nε-Boc-L-lysine are widely used, where the ε-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, allowing the α-amino group to participate in peptide bond formation via Fmoc chemistry. chemimpex.comnih.gov
Furthermore, lysine and its derivatives are utilized in the synthesis of peptides with specific post-translational modifications, such as methylation, which plays a critical role in regulating enzyme activity and gene expression. nih.govresearchgate.net The ability to incorporate these modified lysine residues at specific sites allows researchers to study the biological impact of such modifications. researchgate.net Lysine also serves as a precursor for producing other high-value chemicals and is a key component in materials science for creating biodegradable polymers. researchgate.net
Significance of the p-Toluenesulfonate Counterion in Synthetic Methodologies and Handling Considerations
The p-toluenesulfonate (tosylate) anion is the conjugate base of p-toluenesulfonic acid (PTSA), a strong organic acid. nih.govfiveable.me In the context of Fmoc-Lys-OH·TosOH, the tosylate functions as a counterion, forming a salt with the protonated amino groups of the lysine derivative. The formation of salts is a widely employed strategy in pharmaceutical and chemical development to improve the physicochemical properties of active ingredients and intermediates. nih.govresearchgate.net
One of the primary advantages of forming a tosylate salt is the improvement of the compound's solid-state properties. nih.gov Amino acids and their derivatives can be challenging to handle due to their zwitterionic nature, which can lead to poor solubility in common organic solvents used in synthesis. The tosylate salt form often enhances solubility in polar organic solvents, facilitating easier handling and more consistent reaction conditions. fiveable.meillinois.edu Furthermore, tosylate salts are typically crystalline solids, which are easier to weigh, handle, and purify compared to oils or amorphous materials. illinois.edunbinno.com This crystallinity can also contribute to greater stability and a longer shelf life. merckmillipore.com
The tosylate counterion is considered weakly coordinating and is generally non-reactive under the conditions used for peptide synthesis, ensuring it does not interfere with the coupling or deprotection steps. illinois.edu Unlike counterions derived from mineral acids, such as chloride, which can sometimes be more hygroscopic, tosylates can offer better handling characteristics in terms of moisture absorption. nih.gov The use of sulfonic acids like PTSA for salt formation is common because they can significantly improve the physicochemical profile of a compound, making it more amenable to processing and formulation. researchgate.net
Data Table: Properties of Nα-Fmoc-L-lysine and its Salts
This table provides a summary of the chemical and physical properties of Nα-Fmoc-L-lysine and its common salt forms. Data for the specific p-toluenesulfonate salt is often consolidated with related salts, with properties being broadly comparable among them.
| Property | Nα-Fmoc-L-lysine | Nα-Fmoc-L-lysine hydrochloride | Nα-Fmoc-L-lysine p-toluenesulfonate |
| Synonyms | Fmoc-Lys-OH | Fmoc-Lys-OH·HCl | Fmoc-Lys-OH·TosOH |
| CAS Number | 105047-45-8 sigmaaldrich.com | 139262-23-0 sigmaaldrich.com | 71989-26-9 (generic) |
| Molecular Formula | C₂₁H₂₄N₂O₄ sigmaaldrich.com | C₂₁H₂₅ClN₂O₄ biocrick.com | C₂₈H₃₂N₂O₇S |
| Molecular Weight | 368.43 g/mol sigmaaldrich.com | 404.89 g/mol sigmaaldrich.com | 540.63 g/mol |
| Appearance | White to beige powder sigmaaldrich.com | Powder biocrick.com | Crystalline solid illinois.edunbinno.com |
| Functional Group | Fmoc, Amine sigmaaldrich.com | Fmoc, Amine | Fmoc, Amine, Tosylate |
| Primary Application | Peptide Synthesis sigmaaldrich.com | Peptide Synthesis | Peptide Synthesis |
| Solubility | Soluble in organic solvents | Soluble in DMSO, Acetone, Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297) biocrick.com | Generally improved solubility in polar organic solvents fiveable.meillinois.edu |
| Storage Temperature | 2-30°C sigmaaldrich.com | -20°C (desiccated) biocrick.com | Room temperature, often desiccated |
Synthetic Methodologies and Chemical Modifications of Nα-Fmoc-L-lysine p-Toluenesulfonate
Nα-Fmoc-L-lysine p-toluenesulfonate (Fmoc-Lys-OH.TosOH) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy. Its structure features the acid-labile p-toluenesulfonate counterion and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino terminus of lysine. The ε-amino group of the lysine side chain is available for modification, making this compound a versatile component for introducing diverse functionalities into peptides. These modifications are essential for developing peptides with altered pharmacokinetic properties, enhanced stability, or for the purpose of bioconjugation. This article focuses on the synthetic strategies for modifying the ε-amino group of lysine derivatives, including N-alkylation, N-methylation, and the integration of bioconjugation handles.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H32N2O7S |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H24N2O4.C7H8O3S/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |
InChI Key |
AJQYYCSSOVJWBR-FYZYNONXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Nα Fmoc L Lysine P Toluenesulfonate
N-Alkylation and N-Methylation Strategies for Peptide Modification
N-alkylation and N-methylation of the lysine side chain can significantly impact a peptide's properties, such as its conformation, metabolic stability against proteases, and receptor binding affinity. Several synthetic approaches have been developed to achieve these modifications while maintaining the integrity of the Fmoc-protected α-amino group.
One common strategy involves reductive amination . This method typically starts with an aldehyde and a protected amino acid. For instance, Fmoc-amino acids can be condensed with an aldehyde in the presence of a catalytic amount of p-toluenesulfonic acid (TosOH) to form oxazolidin-5-ones. These intermediates are then subjected to reductive ring opening using reagents like triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) to yield N-alkylated N-Fmoc amino acids researchgate.net. This route offers a controlled way to introduce alkyl chains onto the amino group.
Direct alkylation methods also exist, often employing activated molecular sieves as a mild base in the presence of an alkyl halide to promote N-alkylation of suitably protected Fmoc-amino acids, such as those protected with the ortho-nosyl (o-Ns) group on the ε-amino position researchgate.net. This approach is compatible with various peptide functionalities and can differentiate between differently protected lysine residues.
N-methylation, a specific form of N-alkylation, is frequently employed to enhance protease resistance and alter peptide conformation. For example, Fmoc-Lys(Boc,Me)-OH and Fmoc-N-Me-Lys(Boc)-OH are commercially available building blocks used for preparing monomethylated histone fragments peptide.com. The methylation can be achieved using reagents like methyl iodide in the presence of a base such as potassium carbonate in DMF, with careful temperature control to favor mono-methylation . Alternatively, N-methylation can be achieved via reductive benzylation using benzaldehyde (B42025) and a reducing agent, followed by deprotection via catalytic hydrogenolysis if a benzyl (B1604629) group is introduced researchgate.net.
Table 2.1: N-Alkylation and N-Methylation Strategies for Lysine Side Chain
| Modification | Key Reagents/Conditions | Resulting Product Example | Key Findings/Applications | References |
| N-Methylation | Methyl iodide, K₂CO₃ in DMF | Fmoc-Lys(Me)-OH | Selective Nε-methylation; enhances protease resistance. | |
| N-Methylation | Benzaldehyde, reducing agent | Fmoc-Lys(Bn)-OH | Benzyl group removable by hydrogenolysis. | researchgate.net |
| N-Alkylation | Alkyl halide, activated molecular sieves | Fmoc-Lys(Alkyl)-OH | Mild, chemoselective alkylation; compatible with various protecting groups. | researchgate.net |
| N-Alkylation | Aldehyde, TosOH catalyst, then Et₃SiH/TFA | Fmoc-Lys(Alkyl)-OH | Two-step process via oxazolidinones; good yields. | researchgate.net |
| N-Methylation | Boc₂O, DMAP (for Boc protection); Methyl iodide, K₂CO₃ (for Nε-methylation) | Fmoc-Lys(Boc,Me)-OH | Building block for monomethylated histone fragments. | peptide.com |
Integration of Bioconjugation Handles onto the ε-Amino Group
The ε-amino group of lysine is a primary site for attaching various functional moieties, including labels, drugs, polymers, or other biomolecules, through bioconjugation. This requires protecting groups on the ε-amino group that are orthogonal to the Fmoc group and can be selectively removed under specific conditions, allowing for site-specific modifications on the solid phase or after peptide cleavage.
Several orthogonal protecting groups are commonly employed for this purpose:
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are stable to the basic conditions used for Fmoc removal (piperidine) and acidic conditions (TFA) but are selectively cleaved by hydrazine (B178648) sigmaaldrich.comsigmaaldrich-jp.com. This orthogonality allows for the deprotection and subsequent functionalization of the ε-amino group while the peptide remains attached to the resin. Fmoc-Lys(ivDde)-OH and ivDde-Lys(Fmoc)-OH are key derivatives. The latter is particularly useful as it allows side-chain modification to occur during chain extension.
Trityl-based groups (Mtt, Mmt): 4-Methyltrityl (Mtt) and 4-methoxytrityl (Mmt) are acid-labile protecting groups that can be selectively removed using mild acidic conditions, typically 1% TFA in dichloromethane (B109758) (DCM) beilstein-journals.orgbeilstein-journals.orgnih.govp3bio.comacs.org. These are widely used for on-resin modifications, such as branching or the introduction of labels. Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Mmt)-OH are standard reagents. However, their acid sensitivity can be incompatible with certain acid-labile resin linkers iris-biotech.de.
Allyloxycarbonyl (Alloc): The Alloc group is orthogonal to both Fmoc and Boc/tBu strategies and is typically removed using palladium(0) catalysis beilstein-journals.orgbeilstein-journals.orgnih.gov. However, the presence of sulfur-containing amino acids like cysteine in the peptide sequence can poison palladium catalysts, hindering deprotection.
Trifluoroacetyl (Tfa): The trifluoroacetyl group is base-labile and can serve as a differentially protected handle on the lysine side chain, as seen with Fmoc-Lys(Tfa)-OH, which has been utilized for attaching fluorescent tags during continuous peptide synthesis beilstein-journals.orgnih.govbeilstein-journals.org.
Azido (B1232118) group: Incorporating an azido moiety onto the lysine side chain, often via Fmoc-protected azido-amino acids, provides a handle for click chemistry. The azido group is stable to standard SPPS conditions, including Fmoc deprotection and TFA cleavage (when thiols are omitted), and can be reduced to an amine on-resin for further functionalization sigmaaldrich.com.
tert-Butoxycarbonyl (Boc): While primarily used for α-amino protection in Boc chemistry, the Boc group can also protect the ε-amino group of lysine in Fmoc-based SPPS (e.g., Fmoc-Lys(Boc)-OH) peptide.comchempep.com. It is stable to the basic conditions of Fmoc removal but is cleaved by acid, typically during the final peptide cleavage from the resin.
These orthogonally protected lysine derivatives enable the introduction of specific functionalities:
Biotinylation: Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH is a pre-functionalized building block used to create biotin-labeled peptides for applications in immunology and histochemistry sigmaaldrich.com.
Fluorescent Labeling: Derivatives like Fmoc-Lys(Tfa)-OH or those with Mtt/Mmt protection allow for the attachment of fluorescent probes to the ε-amino group, facilitating imaging and tracking studies beilstein-journals.orgnih.govbeilstein-journals.org.
PEGylation and Lipidation: The ε-amino group can serve as an attachment point for polyethylene (B3416737) glycol (PEG) chains to improve solubility and reduce immunogenicity, or for lipid moieties to enhance membrane interaction or targeting beilstein-journals.org.
Table 2.2: Common Bioconjugation Handle Strategies via Lysine ε-Amino Group
| Protecting Group Strategy | Derivative Example | Cleavage Conditions (for ε-amino deprotection) | Introduced Handle/Purpose | Key Findings/Applications | References |
| Dde/ivDde | Fmoc-Lys(ivDde)-OH | 2% Hydrazine in DMF | Orthogonal modification, site-specific functionalization | Stable to piperidine (B6355638)/TFA; allows on-resin modification. | sigmaaldrich.comsigmaaldrich-jp.com |
| Mtt/Mmt | Fmoc-Lys(Mtt)-OH | Mild acid (e.g., 1% TFA in DCM) | Acid-labile, on-resin modification | Useful for branched peptides, templates, labels. | beilstein-journals.orgbeilstein-journals.orgnih.govp3bio.comacs.org |
| Alloc | Fmoc-Lys(Alloc)-OH | Pd(0) catalysis | Orthogonal modification | Sensitive to sulfur poisoning. | beilstein-journals.orgbeilstein-journals.orgnih.gov |
| Tfa | Fmoc-Lys(Tfa)-OH | Base-labile | Attaching fluorescent tags | Used for continuous synthesis of bioconjugates. | beilstein-journals.orgnih.govbeilstein-journals.org |
| Azido | Fmoc-Lys(N₃)-OH | Reduction (e.g., thiols, phosphines) | Click chemistry, bioconjugation | Stable to Fmoc removal/TFA; versatile for conjugation. | sigmaaldrich.com |
| Boc | Fmoc-Lys(Boc)-OH | Acid (e.g., TFA) | Acid-labile protection | Stable to base; cleaved during final deprotection. | peptide.comchempep.com |
| Biotinyl-aminocaproyl | Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH | N/A (handle pre-attached) | Biotin-labeling | For affinity purification, receptor localization. | sigmaaldrich.com |
Compound List
Fmoc-Lys-OH.TosOH
Fmoc-Lys-OH
L-Lysine
p-Toluenesulfonic acid (TosOH)
Fmoc-Lys(Dde)-OH
Dde-Lys(Fmoc)-OH
Fmoc-Lys(ivDde)-OH
ivDde-Lys(Fmoc)-OH
Fmoc-Dpr(ivDde)-OH
Fmoc-Dab(ivDde)-OH
Fmoc-Orn(ivDde)-OH
Fmoc-Dpr(Mtt)-OH
Fmoc-Dab(Mtt)-OH
Fmoc-Orn(Mtt)-OH
Fmoc-Lys(Mtt)-OH
Fmoc-Lys(Mmt)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Lys(Alloc)-OH
Fmoc-Lys(Tfa)-OH
Fmoc-Lys(Ns)-OH
Fmoc-Lys(Me)-OH
Fmoc-Lys(Boc,Me)-OH
Fmoc-N-Me-Lys(Boc)-OH
Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH
Fmoc-Lys(Glc,Boc)-OH
Fmoc-Lys(ivDmb)-OH
Fmoc-Lys(MeDmb)-OH
Fmoc-Lys(EtDmb)-OH
Fmoc-Lys(N₃)-OH
Fmoc-Lys(Bn)-OH
Fmoc-Lys(Alkyl)-OH
Advanced Reaction Mechanisms and Kinetic Analysis in Fmoc Based Peptide Synthesis Utilizing Lysine Derivatives
Mechanistic Pathways of Nα-Fmoc Deprotection
The removal of the Fmoc group is a cornerstone of Fmoc/tBu SPPS. This base-labile protecting group is cleaved through a specific mechanism that dictates the choice of reagents and reaction conditions.
Elucidation of the β-Elimination (E1cB) Mechanism
Fmoc-NH-R + Base → [Fmoc⁻-N⁻-R] + Base-H⁺ [Fmoc⁻-N⁻-R] → DBF + CO₂ + ⁻NH-R DBF + Base → DBF-Base Adduct
The E1cB mechanism is favored when the proton is highly acidic and the leaving group is relatively poor, or when a strong base is present to facilitate the initial deprotonation masterorganicchemistry.com. In the context of Fmoc deprotection, the fluorenyl system's electron-withdrawing nature and the aromatic stabilization of the resulting carbanion make the proton at the 9-position acidic enough to be removed by common secondary amines chempep.commasterorganicchemistry.comacs.org.
Influence of Solvent Systems on Deprotection Efficiency and Mechanism
The choice of solvent significantly impacts the efficiency and kinetics of Fmoc deprotection chempep.comscholaris.caresearchgate.netmdpi.comspringernature.comtandfonline.comtandfonline.comrsc.org. Polar aprotic solvents, particularly N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are traditionally preferred for Fmoc deprotection chempep.comscholaris.caresearchgate.netmdpi.comspringernature.comtandfonline.comtandfonline.com. These solvents effectively solvate the charged intermediates and promote the solubility of reagents and the peptide-resin, thereby facilitating the reaction chempep.comscholaris.caresearchgate.netspringernature.comtandfonline.com. DMF, in particular, is known to be a good solvent for both the deprotection reagents and the peptide chains, although it can also promote peptide aggregation, potentially hindering reaction kinetics in some cases scholaris.camdpi.com.
Dichloromethane (B109758) (DCM) is a less polar solvent and generally leads to slower deprotection rates compared to DMF or NMP scholaris.caresearchgate.netspringernature.com. While greener solvent alternatives are being explored, their performance in Fmoc deprotection can vary. Some greener solvents may lead to lower yields or higher impurity formation, potentially due to reduced solubility of reagents or less efficient deprotection kinetics compared to DMF tandfonline.comtandfonline.com. However, combinations of greener solvents with optimized base concentrations are showing promise acsgcipr.orgrsc.org.
Kinetic Studies of Fmoc Deprotection on Lysine (B10760008) Derivatives
Understanding the kinetics of Fmoc deprotection is crucial for optimizing synthesis protocols and minimizing side reactions, especially when dealing with amino acids like lysine, which has a reactive side-chain amine that typically requires protection during SPPS.
Comparative Analysis of Deprotection Reagent Performance and Half-Lives
Kinetic studies often involve monitoring the rate of Fmoc removal by measuring the absorbance of the liberated dibenzofulvene or its adducts, typically around 300-302 nm scielo.org.mxscholaris.caresearchgate.net. The half-life (t½) of the Fmoc deprotection reaction is a key parameter for comparing reagent performance. For example, 20% piperidine (B6355638) in DMF has a reported half-life of approximately 6 seconds for Fmoc-Val-OH total-synthesis.com. Other concentrations and reagents show varying half-lives:
| Reagent/Conditions | Half-Life (t½) | Reference |
| 20% Piperidine in DMF | ~6 seconds | total-synthesis.com |
| 5% Piperidine in DMF | ~20 seconds | total-synthesis.com |
| 5% Piperazine (B1678402) + 2% DBU in NMP | ~4 seconds | lookchem.com |
| 5% Piperazine + 1% DBU in DMF | ~7 seconds | lookchem.com |
Studies comparing different secondary amines have shown that while piperidine is highly effective, alternatives like 4-methylpiperidine (B120128) and piperazine can also achieve efficient deprotection, sometimes with comparable or even faster kinetics under optimized conditions nih.govnih.gov. For instance, a mixture of 5% piperazine and 2% DBU in NMP has demonstrated a significantly reduced half-life (around 4 seconds) compared to 20% piperidine in DMF (around 6 seconds) lookchem.comacs.org. This suggests that combinations of a strong base (DBU) with a scavenger (piperazine) can accelerate the Fmoc removal process lookchem.comacs.org.
However, the kinetics can also be influenced by the specific amino acid sequence and the nature of the peptide chain, particularly its tendency to aggregate scielo.org.mxscholaris.camdpi.com. For instance, deprotection of Fmoc-L-Arginine(Pbf)-OH may require longer reaction times (minimum of 10 minutes) to achieve efficiency compared to Fmoc-L-Leucine-OH nih.gov.
Investigation of Reaction Parameters on Deprotection Efficiency and Byproduct Formation
Several reaction parameters influence Fmoc deprotection efficiency and the formation of byproducts. These include the concentration of the deprotection reagent, reaction time, temperature, and the nature of the amino acid sequence.
Reagent Concentration and Time: Increasing the concentration of the deprotection reagent (e.g., piperidine) generally leads to faster deprotection scielo.org.mx. However, excessively high concentrations or prolonged reaction times can sometimes promote side reactions. For example, while 20% piperidine in DMF is standard, increasing its concentration or reaction time might not always yield proportional benefits and could increase the risk of side reactions scielo.org.mxresearchgate.net. Optimized combinations, like 5% piperazine + 2% DBU in NMP, can achieve rapid and complete Fmoc removal in less than a minute, rivaling or surpassing traditional piperidine methods lookchem.comacs.org.
Solvent Effects: As discussed, polar aprotic solvents like DMF and NMP are generally superior for Fmoc deprotection due to better solubility and reaction rates scholaris.caresearchgate.netspringernature.com. However, their environmental impact is a concern, prompting research into greener alternatives tandfonline.comtandfonline.comrsc.org. The efficiency of deprotection in greener solvents may be lower, requiring adjustments in reagent concentration or reaction time tandfonline.comtandfonline.com.
Sequence-Dependent Effects: Peptide sequences prone to aggregation can exhibit slower Fmoc deprotection kinetics because the bulky aggregates can shield the reactive sites from the deprotection reagent scielo.org.mxscholaris.camdpi.com. This necessitates longer reaction times or more potent deprotection cocktails.
Byproduct Formation: Key byproducts during Fmoc deprotection include dibenzofulvene (DBF) and its adducts with the deprotection base. The incomplete removal of DBF can lead to the formation of unwanted side products, such as piperidides or other adducts that can terminate peptide chain elongation chempep.comscholaris.caacs.orgnih.gov. Aspartimide formation is another significant side reaction, particularly with aspartic acid residues, which can be exacerbated by basic deprotection conditions and can lead to epimerization chempep.comrsc.org. The addition of additives like 2-hydroxybenzotriazole (HOBt) to the deprotection mixture can help mitigate aspartimide formation chempep.comrsc.org. The choice of a more hindered secondary amine or a combination of reagents can also influence byproduct profiles nih.govacs.orgnih.gov.
Peptide Coupling Reaction Mechanisms and Optimization in Fmoc-SPPS
Peptide bond formation in Fmoc-SPPS involves the activation of the carboxyl group of an incoming Fmoc-amino acid, rendering it electrophilic for attack by the free N-terminal amine of the growing peptide chain attached to a solid support. Optimization of this process is critical for achieving high yields, purity, and minimizing side reactions, especially racemization.
Role of Activating Agents (e.g., HATU, HCTU, DIC/HOBt) and Additives
The efficiency and success of peptide coupling are largely dictated by the choice of activating agent and accompanying additives. These reagents facilitate the formation of a reactive intermediate from the amino acid's carboxyl group, which then readily reacts with the peptide's N-terminus.
Carbodiimide-Based Activation: Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), are widely used in SPPS uni-kiel.dewikipedia.org. DIC is favored over N,N'-Dicyclohexylcarbodiimide (DCC) due to its liquid state and the solubility of its urea (B33335) byproduct, facilitating easier removal from the resin uni-kiel.dewikipedia.org. Carbodiimides activate the carboxyl group by forming an O-acylisourea intermediate. However, this intermediate can be prone to side reactions, including racemization and the formation of N-acylurea byproducts.
To circumvent these issues, racemization suppressing additives are employed. 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are commonly used additives that react with the O-acylisourea to form more stable and less reactive active esters (OBt or OAt esters, respectively) uni-kiel.dewikipedia.orgglobalresearchonline.netbachem.com. These active esters are less prone to oxazolone (B7731731) formation, thereby suppressing racemization. Oxyma Pure is a more recent additive offering similar benefits with improved safety and solubility profiles bachem.com. The combination of DIC with these additives, particularly HOAt, is highly effective for challenging couplings bachem.commdpi.com.
Aminium/Uronium and Phosphonium (B103445) Reagents: A class of highly efficient coupling reagents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are based on aminium or phosphonium salts nih.govsigmaaldrich.com. These reagents, typically used in conjunction with a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), rapidly convert carboxylic acids into highly reactive activated species bachem.comsigmaaldrich.com. HATU, for instance, forms OAt esters, which are known for their superior reactivity and ability to overcome steric hindrance, making them ideal for coupling difficult amino acids like lysine derivatives mdpi.comsigmaaldrich.com. HCTU forms O-6-ClBt esters, offering comparable efficiency sigmaaldrich.com. These reagents generally provide faster reaction kinetics and higher coupling efficiencies compared to carbodiimide-based methods nih.govsigmaaldrich.com.
Role of Bases: Tertiary amine bases, such as DIPEA and NMM, are indispensable in Fmoc-SPPS. They serve a dual purpose: deprotonating the free N-terminus of the peptide chain to generate a nucleophilic amine for coupling, and neutralizing any acidic byproducts formed during the activation process bachem.compeptide.com. The choice and amount of base can influence reaction rates and the potential for side reactions.
Table 1: Comparison of Peptide Coupling Reagents and Additives
| Coupling Reagent/System | Primary Activation Mechanism | Typical Additives | Efficiency & Speed | Key Considerations | Citations |
| DIC/HOBt | Forms active ester via O-acylisourea intermediate | HOBt, bases (DIPEA, NMM) | Moderate to Good | DIC urea is soluble and easily removed. HOBt suppresses racemization. | uni-kiel.dewikipedia.orgglobalresearchonline.netbachem.com |
| DIC/HOAt | Forms highly reactive OAt ester from O-acylisourea | HOAt, bases (DIPEA, NMM) | Good to High | HOAt offers superior racemization suppression compared to HOBt. | bachem.commdpi.com |
| HATU | Forms highly reactive OAt ester | Base (DIPEA, NMM) | High, Fast | Excellent for sterically hindered couplings. Can cause guanidinylation. | mdpi.comnih.govsigmaaldrich.com |
| HCTU | Forms reactive O-6-ClBt ester | Base (DIPEA, NMM) | High, Fast | Similar advantages to HATU, effective for difficult couplings. | sigmaaldrich.com |
| Oxyma Pure-based | Forms active esters (e.g., with DIC or uronium salts) | DIC or uronium salts, bases | High | Safer and often more soluble than HOBt/HOAt; comparable or superior performance. | bachem.com |
Stereochemical Considerations and Strategies for Racemization Avoidance
A critical aspect of peptide synthesis is maintaining the stereochemical integrity of the amino acids. Racemization, the loss of chirality at the α-carbon, can lead to the formation of diastereomeric impurities, compromising the purity and biological activity of the final peptide.
Mechanism of Racemization: Racemization primarily occurs through the formation of an oxazolone intermediate. When the carboxyl group of an amino acid is activated, the α-proton becomes acidic. Under certain conditions, particularly in the presence of bases or prolonged activation, this proton can be abstracted, leading to enolization and subsequent formation of a planar oxazolone ring. Reprotonation can occur from either face of the oxazolone, resulting in the formation of both L- and D-enantiomers. Certain amino acid side chains, such as imidazole (B134444) in histidine or thiol groups in cysteine, can also promote racemization by facilitating oxazolone formation or other epimerization pathways nih.gov. While lysine's α-carbon is not as inherently prone to racemization as some other residues, it can still occur during activation and coupling steps nih.gov.
Strategies for Racemization Suppression:
Use of Additives: The incorporation of additives like HOBt, HOAt, or Oxyma Pure is paramount. These additives react with the activated carboxyl intermediate to form active esters that are less prone to oxazolone formation uni-kiel.debachem.commdpi.comrsc.org. HOAt is generally considered more effective than HOBt due to its lower pKa, leading to more stable active esters and enhanced racemization suppression mdpi.comsigmaaldrich.com.
Selection of Coupling Reagents: Aminium/uronium reagents such as HATU and HCTU, especially when paired with HOAt or Oxyma Pure, are highly effective in minimizing racemization. Their rapid activation and formation of less epimerizable active esters contribute to preserving stereochemical purity mdpi.comsigmaaldrich.com. Carbodiimide couplings (e.g., DIC) are also effective when combined with appropriate additives like HOAt or Oxyma Pure bachem.commdpi.com.
Optimized Reaction Conditions: Controlling reaction parameters is crucial. This includes using mild bases, minimizing reaction times, and maintaining appropriate temperatures. Excessive exposure to strong bases or prolonged activation periods can increase the risk of racemization uni-kiel.depeptide.comcuni.cz.
Pre-activation: In some protocols, pre-activating the amino acid before adding it to the resin can improve coupling efficiency and reduce the potential for racemization.
Table 2: Strategies for Minimizing Racemization in Peptide Coupling
| Strategy/Reagent | Mechanism of Racemization Suppression | Effectiveness | Notes | Citations |
| Additives (HOBt, HOAt, Oxyma Pure) | Formation of stable active esters, preventing oxazolone intermediate formation. HOAt is generally more effective than HOBt. | High | Oxyma Pure offers a safer alternative with comparable or superior performance. | uni-kiel.dewikipedia.orgbachem.commdpi.comrsc.org |
| Aminium/Uronium Reagents (HATU, HCTU) + HOAt | Rapid formation of highly reactive OAt esters, minimizing exposure to racemization-prone intermediates. | Very High | These combinations are considered state-of-the-art for difficult couplings and racemization-sensitive sequences. | mdpi.comsigmaaldrich.com |
| DIC/HOAt | Forms active OAt ester, effectively suppressing oxazolone formation. | High | A robust alternative to uronium-based reagents for racemization control. | bachem.commdpi.com |
| Controlled Reaction Conditions | Minimizing exposure to strong bases and prolonged reaction times reduces the likelihood of α-proton abstraction and oxazolone formation. | Moderate to High | Crucial for overall success; requires careful monitoring of reaction progress. | uni-kiel.depeptide.comcuni.cz |
| Side Chain Protection | Prevents unwanted reactions of the side chain, indirectly contributing to cleaner coupling and reduced potential for side reactions. | Indirectly High | Essential for lysine (e.g., Boc protection) to ensure the ε-amino group does not interfere with α-amino coupling. | nih.govacs.orgsigmaaldrich.com |
Compound List:
Fmoc-Lys-OH.TosOH (Nα-Fmoc-L-lysine p-toluenesulfonate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
DIC (N,N'-Diisopropylcarbodiimide)
HOBt (1-Hydroxybenzotriazole)
HOAt (1-Hydroxy-7-azabenzotriazole)
Oxyma Pure
DIPEA (N,N-Diisopropylethylamine)
NMM (N-Methylmorpholine)
DCC (N,N'-Dicyclohexylcarbodiimide)
Boc (tert-Butoxycarbonyl)
TFA (Trifluoroacetic Acid)
DMF (N,N-Dimethylformamide)
DCM (Dichloromethane)
Investigation of Side Reactions and Mitigation Strategies in Fmoc Lysine Chemistry
Unwanted Reactions Associated with Fmoc Deprotection
The cleavage of the Fmoc group is typically achieved using a secondary amine, most commonly piperidine (B6355638). This process, while generally efficient, can initiate a cascade of undesirable chemical transformations.
The mechanism of Fmoc group removal proceeds via a β-elimination reaction initiated by a base, such as piperidine. nih.govspringernature.com This reaction liberates the free N-terminal amine of the growing peptide chain and generates a highly reactive electrophilic byproduct, dibenzofulvene (DBF). springernature.comescholarship.org To prevent deleterious side reactions, the excess secondary amine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable and soluble adduct. nih.govspringernature.comscielo.org.mx
If the trapping of DBF is inefficient, it can react with the newly deprotected N-terminal amine of the peptide chain, leading to the formation of a stable secondary amine, which effectively terminates the peptide elongation. escholarship.org This side reaction is particularly problematic in solution-phase synthesis where the concentration of the scavenging amine may be lower. In SPPS, the high concentration of piperidine typically ensures efficient scavenging of DBF. scielo.org.mx However, issues can still arise, especially with sterically hindered N-termini where the approach of the DBF molecule to the piperidine might be more favorable than its reaction with the peptide's N-terminal amine.
| Reaction Component | Role/Function | Potential Side Reaction | Mitigation Strategy |
| Fmoc-protected peptide | Starting material for deprotection | - | - |
| Piperidine | Base for Fmoc removal and DBF scavenger | Incomplete scavenging | Use of high concentration (e.g., 20% in DMF) |
| Dibenzofulvene (DBF) | Electrophilic byproduct of Fmoc deprotection | Alkylation of the N-terminal amine | Efficient trapping with a scavenger amine |
| DBF-piperidine adduct | Stable, soluble byproduct | - | Easily washed away during SPPS |
Aspartimide formation is one of the most significant side reactions encountered during Fmoc-based SPPS, particularly in peptide sequences containing aspartic acid (Asp). nih.goviris-biotech.de This intramolecular cyclization reaction is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue by the basic conditions of Fmoc deprotection. chemrxiv.org The resulting anion then attacks the side-chain ester of the aspartic acid, leading to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. chemrxiv.orgresearchgate.net
The formation of aspartimide is highly sequence-dependent, with sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Ser- being particularly susceptible. nih.gov The aspartimide ring is unstable and can be opened by nucleophiles present in the reaction mixture, such as piperidine or water. This ring-opening can occur at either the α- or β-carbonyl group, leading to the formation of a mixture of α- and β-peptides, as well as potential epimerization at the α-carbon of the aspartic acid residue. nih.gov
Several strategies have been developed to mitigate aspartimide formation:
Use of sterically hindered side-chain protecting groups: Employing bulky protecting groups on the Asp side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), can physically block the intramolecular cyclization. biotage.com
Addition of acidic modifiers: The addition of weak acids like formic acid or additives such as hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can reduce the basicity of the medium and suppress aspartimide formation. biotage.comiris-biotech.de
Backbone protection: The introduction of a protecting group on the amide nitrogen following the aspartic acid residue, such as a 2,4-dimethoxybenzyl (Dmb) group, prevents the initial deprotonation required for cyclization. iris-biotech.de
Use of alternative deprotection reagents: Weaker bases like piperazine (B1678402) have been shown to be effective for Fmoc removal while minimizing aspartimide formation. biotage.com
| Factor | Influence on Aspartimide Formation | Mitigation Approach |
| Peptide Sequence | -Asp-Gly-, -Asp-Asn-, -Asp-Ser- are highly prone. nih.gov | Sequence modification if possible, or use of advanced mitigation strategies. |
| Deprotection Conditions | Strong bases (e.g., piperidine) promote formation. nih.gov | Use of weaker bases (e.g., piperazine) or addition of acidic modifiers. biotage.com |
| Asp Side-Chain Protection | Less bulky groups (e.g., OtBu) offer less protection. | Employing sterically hindered protecting groups (e.g., Mpe, Die). biotage.com |
| Peptide Conformation | Certain conformations can favor cyclization. | Introduction of pseudoproline dipeptides to disrupt secondary structures. iris-biotech.de |
Diketopiperazine (DKP) formation is a head-to-tail cyclization that can occur at the N-terminus of a growing peptide chain, leading to the cleavage of the N-terminal dipeptide from the solid support. researchgate.netnih.gov This side reaction is particularly prevalent after the coupling of the second amino acid and the subsequent removal of the N-terminal Fmoc group. The free N-terminal amine of the dipeptide can nucleophilically attack the ester linkage anchoring the peptide to the resin, forming a stable six-membered diketopiperazine ring and releasing it from the solid support. researchgate.netresearchgate.net
The propensity for DKP formation is highly dependent on the sequence of the N-terminal dipeptide. nih.govacs.org Sequences containing proline at the second position (Xaa-Pro) are particularly susceptible due to the conformational rigidity imposed by the proline ring, which favors the cyclization reaction. nih.gov Other residues that promote DKP formation include glycine (B1666218) and other sterically unhindered amino acids. researchgate.net
Strategies to minimize DKP formation include:
Coupling of pre-formed dipeptides: Introducing the first two amino acids as a protected dipeptide can bypass the stage where the free N-terminal amine of the dipeptide-resin is exposed. acs.org
Use of sterically hindered C-terminal residues: Incorporating a bulky amino acid at the C-terminus can disfavor the cyclization reaction.
Modification of deprotection conditions: Using alternative Fmoc deprotection reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine has been shown to reduce DKP formation. acs.orgnih.gov
Side Chain-Specific Reactions of Lysine (B10760008) Derivatives during Synthesis
Beyond the general side reactions associated with Fmoc deprotection, the unique chemical nature of the lysine side chain necessitates specific considerations during peptide synthesis.
The ε-amino group of the lysine side chain is a potent nucleophile and must be protected throughout the synthesis to prevent unwanted reactions. openaccesspub.orgdrivehq.com Failure to adequately protect this group can lead to the formation of branched peptides through the coupling of activated amino acids to the lysine side chain. Furthermore, unprotected or prematurely deprotected lysine residues can undergo self-condensation reactions, leading to the formation of oligomeric side products.
A variety of protecting groups are available for the lysine side chain, with the tert-butyloxycarbonyl (Boc) group being the most common in Fmoc-based SPPS. openaccesspub.org The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage from the resin. openaccesspub.org Other protecting groups, such as the allyloxycarbonyl (Alloc) group, offer orthogonal deprotection strategies, allowing for selective deprotection of the lysine side chain while the peptide remains on the resin. rsc.org
| Protecting Group | Deprotection Condition | Key Features |
| tert-Butyloxycarbonyl (Boc) | Strong acid (e.g., TFA) openaccesspub.org | Widely used, stable to basic conditions. |
| Allyloxycarbonyl (Alloc) | Palladium catalyst rsc.org | Allows for orthogonal deprotection. |
| 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Dilute hydrazine (B178648) drivehq.com | Orthogonal to both Fmoc and Boc. |
| Benzyloxycarbonyl (Z) | Strong acid or hydrogenolysis peptide.com | Common in Boc-based SPPS. |
While the side chain of lysine is not as susceptible to oxidation as residues like methionine or tryptophan, under certain conditions, oxidative damage can occur. iris-biotech.de The presence of oxidizing agents, which can be introduced as impurities in reagents or formed during the synthesis, can lead to the modification of the lysine side chain. More commonly, other sensitive residues within the peptide sequence are at a higher risk of oxidation during SPPS.
The inclusion of antioxidants in the cleavage cocktail, such as dithiothreitol (B142953) (DTT) or ethanedithiol (EDT), is a common practice to prevent the oxidation of susceptible amino acid residues. knepublishing.comekb.eg These scavengers can also help to quench reactive species that could potentially modify lysine residues. Careful handling of reagents and the use of high-purity solvents are also important to minimize oxidative side reactions.
Impurity Formation during Fmoc Group Introduction and Coupling Steps
The chemical purity of the initial Fmoc-Lys-OH building block is paramount, as impurities introduced at this stage can be incorporated into the growing peptide chain, leading to significant purification challenges. rsc.org Two major classes of side reactions are of particular concern during the protection and activation of lysine: Lossen-type rearrangements and the formation of undesired dipeptides.
The Lossen rearrangement is a chemical reaction that converts a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgrsc.org In the context of Fmoc amino acid preparation, a related pathway can occur when using certain activating agents, such as N-hydroxysuccinimide esters (Fmoc-OSu), for the introduction of the Fmoc group. This process can lead to the formation of undesired β-alanine derivatives. The mechanism involves the rearrangement of an activated intermediate, ultimately resulting in the incorporation of an Fmoc-β-Ala impurity into the Fmoc-Lys-OH starting material. If not removed, this impurity will be incorporated into the peptide sequence during synthesis.
A significant side reaction, particularly during the initial preparation of Fmoc-amino acids, is the formation of Fmoc-dipeptide impurities. nih.gov This occurs when the carboxyl group of one amino acid is activated and reacts with the amino group of a second amino acid molecule before the protecting group is fully introduced. For instance, when using highly reactive agents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) to protect lysine, a portion of the newly formed Fmoc-Lys-OH can be activated and subsequently react with another molecule of lysine, resulting in the formation of Fmoc-Lys-Lys-OH. This dipeptide impurity is difficult to separate from the desired product and, if present in the starting material, will lead to the insertion of an extra lysine residue in the peptide sequence. The use of additives such as oxime derivatives can help avoid the formation of these dimers. nih.gov
Methodological Advancements for Side Reaction Suppression
Recognizing the detrimental impact of these impurities, significant research has focused on optimizing the reaction conditions for both the synthesis of Fmoc-Lys-OH and its subsequent use in SPPS. Key advancements include the strategic selection of bases, solvents, and activating additives.
The choice of base is critical in both Fmoc deprotection and coupling steps. During coupling with uronium/aminium reagents (e.g., HBTU, HATU), a tertiary amine base like N,N-diisopropylethylamine (DIPEA) is commonly used. luxembourg-bio.com However, DIPEA can promote side reactions, including racemization. Weaker, more sterically hindered bases such as sym-collidine have been recommended as alternatives in cases with an increased risk of racemization. bachem.com
During Fmoc deprotection, piperidine is the standard reagent. acs.org However, its use can promote side reactions like aspartimide formation in sensitive sequences. peptide.com Research into alternative bases has shown that reagents like pyrrolidine (B122466) or dipropylamine (B117675) (DPA) can be effective for Fmoc removal while potentially reducing certain side reactions. nih.govresearchgate.net A combination of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with an additive like piperazine has also been shown to suppress diketopiperazine formation effectively compared to standard piperidine protocols. nih.gov
| Base | Typical Use | Concentration | Key Advantage / Finding | Reference |
|---|---|---|---|---|
| Piperidine | Fmoc Deprotection | 20% in DMF | Standard, effective deprotection reagent. | acs.org |
| DIPEA | Coupling | ~2-4 eq. | Commonly used activation base. | luxembourg-bio.com |
| sym-Collidine | Coupling | Stoichiometric | Weaker base, reduces risk of racemization compared to DIPEA. | bachem.com |
| DBU / Piperazine | Fmoc Deprotection | 2% DBU / 5% Piperazine | Drastically reduces diketopiperazine (DKP) formation. | nih.gov |
| Dipropylamine (DPA) | Fmoc Deprotection | 25% in DMF | Reduces aspartimide formation compared to piperidine at high temperatures. | nih.gov |
| Pyrrolidine | Fmoc Deprotection | 20% in various solvents | Enables Fmoc removal in less polar, "green" solvents. | researchgate.net |
The solvent system plays a crucial role in SPPS by solvating the peptide-resin, reagents, and influencing reaction kinetics. N,N-Dimethylformamide (DMF) has traditionally been the solvent of choice due to its excellent solvating properties. rsc.org N-Methyl-2-pyrrolidone (NMP) is often used as an alternative, particularly for overcoming aggregation issues in difficult sequences, as it can disrupt secondary structures more effectively. peptide.com However, both DMF and NMP are now facing regulatory scrutiny, prompting a search for "greener" alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and binary mixtures like dimethyl sulfoxide (B87167) (DMSO)/ethyl acetate (B1210297) have been investigated. acs.orgresearchgate.net The choice of solvent can significantly impact side reactions; for instance, the efficiency of Fmoc removal and the extent of side product formation are highly dependent on the solvent's polarity and properties. acs.orgresearchgate.net
| Solvent | Key Properties | Common Use in SPPS | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | High polarity, good solvating properties. | Standard solvent for washing, deprotection, and coupling. | rsc.org |
| N-Methyl-2-pyrrolidone (NMP) | Higher boiling point and polarity than DMF. | Used to disrupt peptide aggregation and improve difficult couplings. | peptide.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | "Green" alternative, lower polarity. | Investigated as a more sustainable replacement for DMF. | acs.org |
| Dimethyl sulfoxide (DMSO) | Very high polarity, excellent solubilizing power. | Often used as a co-solvent to synthesize difficult or aggregating sequences. | peptide.com |
In the context of suppressing side reactions during peptide chain elongation, the term "scavenger" often refers to coupling additives that intercept or "scavenge" highly reactive intermediates that would otherwise lead to undesired products. While different scavengers (e.g., triisopropylsilane, ethanedithiol) are critical during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin to quench reactive cationic species, additives used during coupling serve a distinct but equally important role. sigmaaldrich.combiotage.com
Applications and Research Paradigms in Peptide and Protein Sciences Utilizing Fmoc Lys Oh.tosoh
Solid-Phase Peptide Synthesis (SPPS) Methodologies
The application of Fmoc-Lys-OH.TosOH in SPPS is enhanced by advancements in synthesis techniques that improve efficiency, speed, and the ability to construct challenging sequences.
Microwave-Assisted Peptide Synthesis Protocols
Table 1: Microwave-Assisted SPPS Performance with Fmoc-Lys Derivatives
| Peptide Type/Example | Fmoc-Lys Derivative Used | Synthesis Time | Purity | Reference |
| Lactoferricin-lactoferrampin chimera | Fmoc-Lys(ivDde)-OH | < 5 hours | 77% | merel.si |
| Histone H2B-Ubiquitin fragment | Fmoc-Lys(ivDde)-OH | < 5 hours | 75% | merel.si |
| Tetra-branched antifreeze peptide | Fmoc-Lys(ivDde)-OH | < 5 hours | 71% | merel.si |
Segment Condensation and Fragment Coupling Approaches for Complex Peptides
The synthesis of very long or complex peptides often benefits from a segment condensation strategy, where smaller, pre-synthesized peptide fragments are coupled together. While this compound is primarily used as a standard Fmoc-amino acid building block for stepwise elongation, the lysine (B10760008) side chain, when appropriately protected, can also play a role in fragment coupling strategies. For example, derivatives like Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH allow for selective deprotection of the side chain, enabling subsequent coupling reactions or modifications at that specific site, which can be part of a fragment assembly chapman.edusigmaaldrich.com. The general principle of segment condensation involves activating the C-terminus of one peptide fragment and coupling it to the N-terminus of another, a process where this compound can be incorporated into either fragment.
Design and Synthesis of Complex Peptide Architectures
This compound and its related derivatives are indispensable for constructing intricate peptide architectures beyond linear sequences, enabling the creation of highly functionalized molecules.
Peptide Dendrimers and Branched Peptides via Lysine Branching
Table 2: Examples of Peptide Dendrimer and Branched Peptide Synthesis using Fmoc-Lys Derivatives
| Peptide Architecture/Type | Branching Strategy | Fmoc-Lys Derivative Used | Key Feature/Application | Reference |
| Unsymmetrical Branched Peptides | Unsymmetrical | Fmoc-Lys(ivDde)-OH | Antimicrobial activity, antifreeze properties | merel.sicem.com |
| Peptide Dendrimers (e.g., G3) | Symmetrical/Defect | Fmoc-Lys(Boc)-OH | Controlled branching, functionalization | semanticscholar.org |
| Symmetrically Branched Peptides | Symmetrical | Fmoc-Lys(Fmoc)-OH | Construction of dendrimeric structures | cem.comsigmaaldrich.com |
| Lysine-based Peptide Dendrimers | Lysine branching | Various Fmoc-Lys derivatives | Gene delivery, structural studies | nih.gov |
Cyclic Peptides and Constrained Peptide Analogues
The synthesis of cyclic peptides and conformationally constrained analogues is a significant area in peptide research, aiming to improve stability, receptor binding affinity, and pharmacokinetic properties chapman.edunih.gov. This compound and its derivatives facilitate these complex syntheses. Lysine residues can be incorporated into cyclic structures through various strategies. For example, the ε-amino group of lysine can be used as an anchor point for cyclization, either through amide bond formation or other conjugation chemistries after selective deprotection of a side-chain protecting group (e.g., Mtt, Dde, ivDde) chapman.edunih.goviris-biotech.de. The use of Fmoc-Lys(Boc)-OH, for instance, has been demonstrated in the synthesis of cyclic peptide ligands, where the Boc group is removed during cleavage, allowing for subsequent cyclization nih.gov. These constrained structures are vital for developing peptide-based therapeutics and probes with enhanced biological activity and selectivity.
Analytical Research Techniques for Nα Fmoc L Lysine P Toluenesulfonate and Its Synthetic Intermediates/products
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the primary tools for evaluating the purity of Fmoc-Lys-OH.TosOH and for tracking the progress of reactions involved in its synthesis or use.
Purity Assessment and Quantitative Analysis of Synthetic Products
The purity of Fmoc-protected amino acids, including this compound, is critical for successful peptide synthesis. HPLC methods, typically employing reversed-phase C18 columns with gradients of acetonitrile (B52724) and water containing trifluoroacetic acid (TFA), are routinely used to separate and quantify the target compound from potential impurities rsc.org. Quantitative analysis is achieved by comparing peak areas against a calibration curve generated from a reference standard kilobio.com.
Purity Standards: While specific purity data for this compound itself is often found in supplier Certificates of Analysis (CoA), related Fmoc-lysine derivatives commonly exhibit high purity levels, often exceeding 98.0% by HPLC sigmaaldrich.comsigmaaldrich.com. Purity requirements for most applications generally range from ≥95% to >99.0% kilobio.comomizzur.comlabmartgh.comcblpatras.grsigmaaldrich.com.
Table 6.1.1: Typical Purity Specifications for Fmoc-Lysine Derivatives by HPLC
| Compound Name | Reported Purity (HPLC) | Typical Analytical Conditions | Citation |
| Fmoc-Lys-OH | ≥98.0% | RP-HPLC, C18 column, ACN/H₂O/TFA gradient | sigmaaldrich.comsigmaaldrich.com |
| Fmoc-Lys-OH | >99.0% | RP-HPLC, C18 column, ACN/H₂O/TFA gradient | omizzur.com |
| Fmoc-Lys(Alloc)-OH | >96% | RP-HPLC, C18 column, ACN/H₂O/TFA gradient | medchemexpress.com |
| Fmoc-Lys(Boc)-OH | ≥98.0% | RP-HPLC, C18 column, ACN/H₂O/TFA gradient | sigmaaldrich.com |
| Fmoc-Lys(Ns)-OH | min. 98% | RP-HPLC | iris-biotech.de |
| Fmoc-Lys(Fmoc)-OH | ≥97.5% | RP-HPLC, C18 column | labmartgh.com |
| This compound | Analyzed by HPLC | RP-HPLC, C18 column, ACN/H₂O/TFA gradient (inferred) | bldpharm.com |
Monitoring Reaction Kinetics and Completion
HPLC is instrumental in monitoring the kinetics and completion of synthetic reactions involving this compound, particularly Fmoc deprotection steps. By analyzing samples taken at various time points, the disappearance of the starting material and the formation of products and byproducts can be tracked researchgate.netresearchgate.net. For instance, the deprotection of the Fmoc group typically generates dibenzofulvene (DBF) and its adducts with the deprotection reagent (e.g., piperidine), which are readily detectable by HPLC researchgate.netresearchgate.net. Similarly, coupling reactions can be monitored by observing the consumption of reactants and the appearance of coupled products rsc.org.
Fmoc Deprotection Monitoring: In the deprotection of Fmoc-Val-OH, which shares the Fmoc moiety, HPLC analysis identified the starting material (Fmoc-Val-OH, tR ≈ 13.0 min) and byproducts such as DBF (tR ≈ 15.8 min) and DBF-piperidine adduct (tR ≈ 9.8 min) researchgate.netresearchgate.net. These methods are directly applicable to monitoring Fmoc deprotection steps in the synthesis or use of this compound.
Table 6.1.2: HPLC Monitoring of Fmoc Deprotection (Illustrative Example)
| Analyte | Retention Time (min) | Detection Wavelength (nm) | Notes | Citation |
| Fmoc-Val-OH (Starting Material) | ~13.0 | 214 | Disappears as reaction progresses | researchgate.net |
| Dibenzofulvene (DBF) | ~15.8 | 214 | Byproduct of Fmoc cleavage | researchgate.net |
| DBF-Piperidine Adduct | ~9.8 | 214 | Byproduct of Fmoc cleavage with piperidine (B6355638) | researchgate.net |
Mass Spectrometry (MS) and Coupled Techniques (LC-MS/MS, ESI-MS)
Mass spectrometry provides crucial information for confirming the molecular identity and elucidating the structure of this compound and its related compounds. Coupled techniques like LC-MS enhance separation and detection capabilities.
Molecular Weight Confirmation and Structural Elucidation of Peptides and Derivatives
MS techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are standard for confirming the molecular weight of this compound and its derivatives.
This compound: The computed molecular weight for this compound is approximately 540.6 g/mol nih.gov.
Related Derivatives: For Fmoc-Lys(Alloc)-OH, ESI-MS has confirmed the [M+H]⁺ ion at m/z 453.18, corresponding to a calculated value of 453.20 . For Fmoc-Lys(Boc)-OH, LC-MS has detected ions such as [M+H]⁺ at m/z 287.2 and [M-H]⁻ at m/z 285.1 soton.ac.uk.
Structural Elucidation: While direct fragmentation data for this compound is not extensively detailed in the provided results, MS/MS fragmentation of related peptides and amino acid derivatives can provide valuable structural insights, aiding in the confirmation of sequences and modifications rsc.org.
Table 6.2.1: Molecular Weight Confirmation of this compound and Related Derivatives
| Compound Name | Molecular Weight ( g/mol ) | Primary MS Technique | Observed Ion(s) (m/z) | Citation |
| This compound | ~540.6 | Computed | N/A | nih.gov |
| Fmoc-Lys(Alloc)-OH | 452.50 | ESI-MS | [M+H]⁺: 453.18 | |
| Fmoc-Lys-OH | 368.43 | ESI-MS / LC-MS | N/A | sigmaaldrich.commedchemexpress.com |
| Fmoc-Lys(Boc)-OH | 468.54 | LC-MS | [M+H]⁺: 287.2, [M-H]⁻: 285.1 | soton.ac.ukanaspec.com |
Identification of Reaction Byproducts and Impurities in Complex Mixtures
MS is a powerful tool for identifying byproducts and impurities that may arise during the synthesis or handling of this compound. In Fmoc deprotection, dibenzofulvene (DBF) and its adducts with deprotection reagents (e.g., piperidine) are common byproducts that can be identified by their characteristic mass spectra researchgate.netresearchgate.net. During synthesis, incomplete reactions, side reactions, or residual starting materials can lead to impurities that are detected and characterized using LC-MS or direct MS analysis rsc.orgkilobio.commedchemexpress.com.
Common Byproducts: DBF and its adducts are significant byproducts of Fmoc cleavage, detectable by their unique mass-to-charge ratios researchgate.netresearchgate.net.
Impurity Profiling: MS analysis allows for the detection and tentative identification of various impurities based on their mass, aiding in quality control and process optimization kilobio.com.
Table 6.2.2: Identification of Byproducts and Impurities using MS
| Byproduct/Impurity Type | Detection Method | Characteristics | Relevance to this compound Synthesis/Use | Citation |
| Dibenzofulvene (DBF) | MS, LC-MS | Characteristic mass and UV absorption | Fmoc deprotection byproduct | researchgate.netresearchgate.net |
| DBF-Amine Adducts | MS, LC-MS | Mass corresponding to DBF + amine | Fmoc deprotection byproduct | researchgate.netresearchgate.net |
| Residual Starting Materials | MS, LC-MS | Masses of unreacted precursors | Synthesis impurity | rsc.org |
| Side Reaction Products | MS, LC-MS | Masses deviating from the target compound | Synthesis impurity | rsc.org |
| Metal Residues (e.g., Pd) | ICP-MS (not MS) | Not directly detected by standard MS, but can affect downstream reactions | Potential synthetic impurity |
Applications in Quantitative Proteomics (e.g., SILAC) using Isotopically Labeled Lysine (B10760008)
Fmoc-protected lysine derivatives play a crucial role in quantitative proteomics, particularly in techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Isotopically labeled Fmoc-lysine building blocks are synthesized and incorporated into peptides via solid-phase peptide synthesis (SPPS). These labeled peptides are then used as internal standards or for differential labeling to quantify protein abundance in complex biological samples using mass spectrometry anaspec.comisotope.comisotope.com.
Isotopically Labeled Fmoc-Lysine: Compounds such as Fmoc-Lys(Boc)-OH labeled with ¹³C and ¹⁵N isotopes are commercially available and essential for creating isotope-labeled peptides anaspec.comisotope.comisotope.com. These labeled amino acids are incorporated during SPPS, and the resulting peptides are analyzed by LC-MS/MS for quantitative proteomic studies.
Role of this compound: As a protected lysine derivative, this compound is a fundamental building block for peptide synthesis. It serves as a precursor or analog in the synthetic routes to produce isotopically labeled Fmoc-lysine derivatives, which are subsequently used in mass spectrometry-based quantitative proteomics.
Table 6.2.3: Isotopically Labeled Fmoc-Lysine Derivatives in Proteomics
| Labeled Amino Acid Derivative | Isotopic Labeling | Application | Primary Analysis Technique | Citation |
| Fmoc-Lys(Boc)-OH (U-¹³C₆, ¹⁵N₂) | ¹³C, ¹⁵N | Synthesis of isotope-labeled peptides for MS quantitation | LC-MS/MS | anaspec.comisotope.comisotope.com |
| Fmoc-Lys(Boc)-OH (¹⁵N₂) | ¹⁵N | Synthesis of isotope-labeled peptides for MS quantitation | LC-MS/MS | isotope.com |
| Fmoc-Lys(Boc)-OH (¹³C₆, 99%; ¹⁵N₂, 99%) | ¹³C, ¹⁵N | Synthesis of isotope-labeled peptides for MS quantitation | LC-MS/MS | isotope.com |
Compound Table
Nα-Fmoc-L-lysine p-Toluenesulfonate (this compound)
Nα-Fmoc-L-lysine (Fmoc-Lys-OH)
Nα-(9-fluorenylmethyloxycarbonyl)-Nε-allyloxycarbonyl-L-lysine (Fmoc-Lys(Alloc)-OH)
Nα-Fmoc-Nε-tert-butoxycarbonyl-L-lysine (Fmoc-Lys(Boc)-OH)
Nα-Fmoc-Nε-nosyl-L-lysine (Fmoc-Lys(Ns)-OH)
Nα,Nε-Di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH)
Dibenzofulvene (DBF)
Piperidine
p-Toluenesulfonic acid (TosOH)
Theoretical and Computational Studies on Nα Fmoc L Lysine P Toluenesulfonate Systems
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The conformation of Fmoc-protected amino acids is a critical factor in peptide synthesis, affecting both coupling efficiency and the potential for side reactions. The tosylate counter-ion, which forms a salt with the protonated α-amino group of lysine (B10760008), can significantly influence the conformational equilibrium through electrostatic interactions and steric effects. nih.gov MD simulations can model these interactions explicitly, providing a dynamic picture of the molecule's behavior in solution.
In a typical MD simulation of Fmoc-Lys-OH.TosOH, the system would be solvated in a box of explicit solvent molecules (e.g., water or dimethylformamide) to mimic experimental conditions. The simulation would then track the movements of all atoms over time, governed by a force field that describes the potential energy of the system.
Key Research Findings from Analogous Systems:
Influence of Counter-ions : Studies on various peptides have shown that counter-ions can significantly affect their secondary structure. nih.gov While specific data for tosylate on Fmoc-Lys-OH is not abundant, research on other ions demonstrates that they can either stabilize or destabilize certain conformations through charge shielding and specific ion-pairing effects. nih.govresearchgate.net
Conformational Preferences : For Fmoc-protected amino acids, the bulky aromatic Fmoc group tends to engage in π-π stacking interactions, which can influence the orientation of the amino acid side chain. semanticscholar.org The flexible lysine side chain can adopt numerous conformations, and its preferred orientation will be a balance between intramolecular hydrogen bonding, steric hindrance from the Fmoc group, and interactions with the tosylate counter-ion and solvent molecules.
Solvent Effects : The solvent environment plays a crucial role. In polar solvents, the ionic interaction between the lysine's ammonium (B1175870) group and the tosylate anion will be screened, allowing for more conformational freedom. In less polar environments, a tighter ion pair is expected, which would more significantly restrict the molecule's conformation.
Interactive Table: Potential Intermolecular Interactions Influencing Conformation
| Interacting Groups | Type of Interaction | Potential Effect on Conformation |
|---|---|---|
| Lysine α-ammonium and Tosylate | Ionic Bonding / Salt Bridge | Restricts the orientation of the N-terminus. |
| Fmoc group and Tosylate aromatic ring | π-π Stacking | Can lead to a more compact structure. |
| Lysine side chain and Fmoc group | Steric Hindrance | Limits the rotational freedom of the side chain. |
| Lysine carboxylate and solvent | Hydrogen Bonding | Influences the overall solubility and aggregation propensity. |
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and to calculate the energetics of chemical reactions. For this compound, these calculations can provide valuable data on the stability of different conformers, the energy barriers for reactions like Fmoc deprotection, and the structures of transition states.
Key Research Findings from Analogous Systems:
p-Toluenesulfonate Anion Properties : Quantum chemical studies on the p-toluenesulfonate anion have detailed its electronic structure and vibrational frequencies. nih.govresearchgate.net These fundamental calculations are essential for accurately modeling its interactions with the Fmoc-lysine cation.
Fmoc Deprotection Mechanism : Theoretical studies on the Fmoc deprotection mechanism have elucidated the key steps involving proton abstraction and subsequent elimination to form dibenzofulvene. luxembourg-bio.com The energy barrier for this reaction is a key determinant of the deprotection rate.
Interactive Table: Calculated Energetic Parameters for a Hypothetical Reaction Step
| Parameter | Description | Hypothetical Value (kcal/mol) | Implication |
|---|---|---|---|
| ΔE | Reaction Energy | -15.2 | The reaction is exothermic and thermodynamically favorable. |
| Ea (forward) | Activation Energy (Forward) | +22.5 | Represents the energy barrier that must be overcome for the reaction to proceed. |
| Ea (reverse) | Activation Energy (Reverse) | +37.7 | A higher barrier for the reverse reaction indicates the products are kinetically stable. |
Note: These values are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations for the reaction of interest involving this compound.
Prediction of Reaction Pathways and Product Profiles
Computational chemistry can be used to predict the most likely pathways for chemical reactions and to identify potential side products. In the context of using this compound in peptide synthesis, this is particularly important for anticipating and mitigating issues like incomplete deprotection, racemization, and other side reactions.
The tosylate counter-ion might influence reaction pathways in several ways. For instance, its presence could affect the pKa of the α-amino group upon deprotection, which in turn could influence the rate and fidelity of the subsequent coupling reaction. Furthermore, side reactions involving the lysine side chain or the Fmoc group itself could be altered by the specific ionic environment created by the tosylate salt.
Key Research Findings from Analogous Systems:
Aspartimide Formation : A common side reaction in Fmoc-SPPS occurs with aspartic acid residues, leading to the formation of a stable five-membered ring called an aspartimide. While not directly involving lysine, the general principles of base-catalyzed intramolecular cyclization are relevant. Computational studies can model the transition states for such reactions and predict their likelihood under different conditions. researchgate.net
Aggregation Prediction : Peptide aggregation on the solid support is a major challenge in SPPS. Computational models are being developed to predict aggregation-prone sequences based on their physicochemical properties. nih.gov The specific salt form of the amino acid monomer could influence its propensity to contribute to on-resin aggregation.
Side Reactions in Peptide Synthesis : Various side reactions can occur during peptide synthesis, such as the formation of deletion sequences due to incomplete coupling or deprotection. researchgate.net Predictive models, sometimes employing machine learning, are being developed to forecast the success of peptide synthesis based on the sequence and reaction conditions. nih.gov
Structure-Activity Relationship (SAR) Studies in Peptide Design and Engineering
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. When incorporating this compound into a peptide, the lysine residue itself, with its positively charged side chain, is often a key determinant of the peptide's function. Computational SAR studies can help in designing peptides with enhanced activity, selectivity, and stability.
The use of the tosylate salt form of Fmoc-Lys-OH is primarily a consideration for the synthesis process. However, residual counter-ions in the final peptide product can influence its properties. researchgate.net Computational methods can model how different counter-ions might interact with the final peptide and its biological target.
Key Research Findings from Analogous Systems:
Role of Lysine in Peptides : Lysine residues are frequently involved in critical interactions with biological targets, such as forming salt bridges with negatively charged residues in proteins or interacting with the phosphate (B84403) backbone of nucleic acids. nih.gov Computational docking and MD simulations are standard tools for investigating these interactions.
Computational Alanine Scanning : This is a common computational technique to probe the importance of individual amino acid residues for a peptide's binding affinity. By computationally mutating a lysine residue to a smaller, neutral alanine, the contribution of the lysine side chain to the binding energy can be estimated.
Predicting PTMs : Lysine residues are common sites for post-translational modifications (PTMs) like methylation, acetylation, and ubiquitination, which can dramatically alter a protein's function. researchgate.netresearchgate.net Computational tools are available to predict potential PTM sites on a peptide or protein sequence, which is a crucial consideration in peptide design.
Emerging Research Directions and Future Perspectives
Development of Green Chemistry Approaches in Fmoc Synthesis and Deprotection
A significant trend in peptide synthesis is the adoption of green chemistry principles to minimize environmental impact. This involves developing more sustainable methods for synthesizing Fmoc-protected amino acids and for the deprotection steps in solid-phase peptide synthesis (SPPS).
Solvent Alternatives: Traditional SPPS often utilizes hazardous solvents like DMF and DCM. Research is actively exploring greener solvent systems, including propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and mixtures of anisole (B1667542) with dimethyl carbonate or N-octylpyrrolidone (NOP), to reduce toxicity and waste rsc.orgacs.orgtandfonline.comresearchgate.net.
Process Intensification: Strategies such as combining coupling and deprotection steps into a single process (in situ Fmoc removal) are being developed to reduce solvent usage and streamline synthesis peptide.com.
Novel Deprotection Methods: Beyond conventional chemical deprotection, thermal deprotection of Fmoc-protected polymers is emerging as an environmentally friendly alternative, avoiding the need for harsh chemical reagents rsc.orgresearchgate.net.
Sustainable Protecting Groups: The development of new lysine (B10760008) side-chain protecting groups that are synthesized and removed under milder, more eco-friendly conditions is also a focus, with N-substituted iminothiolane (NIT) being explored for its aqueous synthesis and mild removal acs.org.
Integration with Automated and High-Throughput Synthesis Platforms for Lysine-Containing Peptides
The integration of Fmoc-Lys-OH.TosOH into automated and high-throughput synthesis platforms is crucial for accelerating peptide discovery and production.
Enhanced Automation: Modern automated peptide synthesizers offer precise control over reaction parameters, enabling efficient synthesis of complex peptides. Fmoc chemistry, including the use of this compound, is highly compatible with these systems, facilitating reproducible and scalable peptide production creative-peptides.comnih.govmdpi.comsemanticscholar.org.
High-Throughput Synthesis and Screening: The ability to rapidly generate diverse peptide libraries using automated platforms, incorporating this compound, is vital for drug discovery and identifying novel peptide probes. This allows for the efficient screening of a vast number of lysine-containing peptides for specific biological activities creative-peptides.commdpi.com.
Process Optimization: Ongoing efforts focus on optimizing automated protocols to improve synthesis speed, purity, and yield, making the production of complex peptides more accessible for both research and industrial applications creative-peptides.comsemanticscholar.org.
Rational Design of Next-Generation Lysine-Containing Peptides for Research Probes and Advanced Tools
Lysine's reactive side-chain amino group makes it an ideal residue for functionalization, leading to the design of advanced peptide-based research tools and probes.
Covalent Probes: Lysine residues are increasingly utilized in the design of covalent probes for chemical biology and drug discovery. Novel electrophilic reagents are being developed to selectively label lysine side chains, aiding in the identification and study of protein targets nih.govacs.org. For example, heteroaromatic activated esters are being engineered for selective lysine labeling within complex biological samples acs.org.
Fluorescent and Imaging Probes: Fmoc-protected lysine derivatives, such as Fmoc-Lys(5-Fam)-OH, are synthesized to create fluorescently labeled peptides. These are employed in assays for protease activity and for visualizing biological processes, enabling real-time monitoring of molecular interactions peptide.com.
Peptide-Based Biomaterials: Lysine-containing peptides can self-assemble into nanostructures like hydrogels and nanofibers, finding applications in drug delivery, tissue engineering, and biomaterials science researchgate.netpeptide.com. The lysine side chain can serve as a key point for crosslinking or attaching functional moieties.
Targeted Therapeutics: Lysine is a common component in therapeutic peptides, such as antimicrobial peptides, where its incorporation can enhance activity, stability, and targeting. Rational design strategies aim to optimize these peptides for improved efficacy and reduced toxicity acs.orgmdpi.com.
Exploration of Novel Side Chain Modifications and Their Applications in Research Contexts
The lysine side chain offers a versatile platform for introducing a wide range of modifications, significantly expanding the functional capabilities of synthetic peptides.
Bioorthogonal Conjugation: The incorporation of azide-functionalized lysine, such as Fmoc-Lys(N₃)-OH, enables site-specific conjugation via click chemistry (e.g., CuAAC, SPAAC) chempep.com. This is invaluable for attaching fluorescent dyes, polymers, or other biologically active molecules for imaging, drug delivery, or diagnostic purposes.
Mimicking Post-Translational Modifications: Building blocks for modified lysine residues, such as methylated lysines (e.g., Fmoc-Lys(Me₂)-OH), are available and used in SPPS to mimic natural post-translational modifications, crucial for studying epigenetic regulation and protein function nih.gov.
Complex Peptide Architectures: this compound is instrumental in the synthesis of branched peptides, where the ε-amino group acts as a branching point chempep.com. It is also integral to various peptide cyclization strategies, including those involving the lysine side chain, to enhance stability and biological activity peptide.comrsc.org.
Site-Selective Modification: Advanced chemical methods are being developed for the site-selective modification of lysine residues in peptides and proteins under native conditions. This includes using novel reagents that allow for selective labeling while preserving the lysine residue's charge and function acs.orgresearchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
